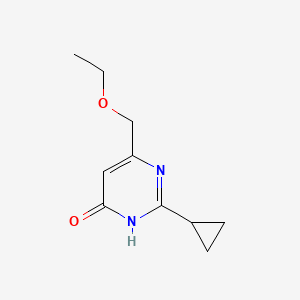

2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(ethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-6-8-5-9(13)12-10(11-8)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZHNIHTKJGBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol

Detailed Synthetic Routes

Synthesis via Halogenated Pyrimidine Intermediate and Nucleophilic Substitution

A common approach involves starting from a halogenated pyrimidine intermediate, such as 2-chloropyrimidin-4-ol derivatives, followed by nucleophilic substitution reactions:

- Step 1: Preparation of 2-chloropyrimidin-4-ol or related halogenated intermediates.

- Step 2: Introduction of the cyclopropyl substituent at position 2 by nucleophilic displacement of the halogen with cyclopropyl nucleophiles (e.g., cyclopropylmagnesium bromide or cyclopropyl lithium reagents).

- Step 3: Alkylation of the 6-position hydroxyl group or an activated position with ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) under basic conditions to yield the ethoxymethyl substituent.

This method benefits from the availability of halogenated pyrimidine intermediates and the well-established nucleophilic substitution chemistry of pyrimidines.

One-Pot or Multi-Component Synthesis from Acyclic Precursors

An alternative route involves a one-pot or multi-component reaction starting from acyclic precursors such as amidines or β-ketoesters with appropriate aldehydes and amines:

- Condensation of 4-substituted amidines or formamidopyrimidine derivatives with cyclopropyl-containing aldehydes or amines.

- Subsequent alkylation or functional group transformation to introduce the ethoxymethyl group at position 6.

- Use of acid catalysts (e.g., trifluoromethanesulfonic acid) under solvent-free or solvent conditions to promote ring closure and substitution.

This approach can be advantageous for rapid assembly of the pyrimidine core with diverse substituents, including cyclopropyl and ethoxymethyl groups, in fewer steps.

Microwave-Assisted and Sealed-Vessel Methods

Recent advances include the use of microwave irradiation and sealed reactors to accelerate the synthesis:

- Heating halogenated pyrimidine intermediates with nucleophiles under microwave conditions significantly reduces reaction time and improves yields.

- Optimization of solvents (polar aprotic solvents such as acetonitrile or dipolar aprotic solvents) and bases (non-nucleophilic bases like DIPEA) enhances reaction efficiency.

- These methods enable direct formation of substituted pyrimidines, including 2-cyclopropyl and 6-(ethoxymethyl) derivatives, with high purity and yield.

Data Tables Summarizing Preparation Conditions and Yields

| Method Type | Key Reagents/Conditions | Reaction Time/Temp | Yield Range (%) | Notes |

|---|---|---|---|---|

| Halogenated Pyrimidine + Nucleophile | 2-chloropyrimidin-4-ol, cyclopropylmagnesium bromide, ethoxymethyl chloride, base (e.g., K2CO3) | 2-6 hours, 50-80°C | 65-85 | Requires careful control of substitution steps |

| One-Pot Multi-Component Synthesis | Amidines, cyclopropyl aldehyde/amine, β-ketoesters, acid catalyst (e.g., TfOH) | 3-5 hours, 100-110°C | 70-90 | Solvent-free conditions improve yield |

| Microwave-Assisted Synthesis | Halogenated pyrimidine, nucleophiles, DIPEA, acetonitrile | 10-30 min, 120-150°C (microwave) | 80-95 | Accelerated reaction, high purity products |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance:

- Study Findings : A study reported that derivatives similar to this compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating potent COX-2 inhibition .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer types.

- Case Study : A recent study evaluated the effects of pyrimidine derivatives on breast cancer cell lines, revealing that they significantly reduced cell viability through apoptosis induction .

| Cancer Type | Cell Line | Viability Reduction (%) |

|---|---|---|

| Breast Cancer | MCF-7 | 65% |

| Lung Cancer | A549 | 70% |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's.

- Research Insights : Compounds structurally related to this compound have been shown to modulate gamma-secretase activity, a key player in amyloid precursor protein processing, thus potentially mitigating Alzheimer's pathology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it can cross the blood-brain barrier effectively, which is crucial for treating central nervous system disorders.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis based on substituent effects and available data.

Structural and Functional Differences

2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol

Table 1: Substituent and Functional Group Comparison

Physicochemical Properties

- Solubility : The ethoxymethyl group in the target compound likely improves aqueous solubility compared to the methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid or the aromatic o-tolyl group in 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol. Ether-containing substituents balance lipophilicity and polarity, making the compound amenable to formulation .

- Acidity : The hydroxyl group at position 4 (pKa ~8–10) is less acidic than the carboxylic acid group (pKa ~2–4) in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which may influence ionization under physiological conditions .

Research Findings and Implications

- Biological Activity : Pyrimidin-4-ol derivatives often exhibit kinase inhibitory or antimicrobial activity. The ethoxymethyl group’s polarity may improve target engagement in hydrophilic binding pockets.

- Synthetic Utility : The cyclopropyl group’s strain energy could be leveraged to design conformationally restricted analogs with enhanced selectivity .

Biological Activity

2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by its unique structural features, including a cyclopropyl group and an ethoxymethyl substituent. Its molecular formula is CHNO, with a molecular weight of 222.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicate that it inhibits COX-2 activity more effectively than COX-1, suggesting a selective anti-inflammatory action. The half-maximal inhibitory concentration (IC) values for COX-2 inhibition were reported to be significantly lower than those for COX-1, indicating its potential as a therapeutic agent for inflammatory diseases .

| Compound | IC (μM) COX-1 | IC (μM) COX-2 |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Studies have shown that it can modulate the activity of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE by this compound suggests potential applications in cognitive enhancement and neuroprotection.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's unique structure facilitates binding to enzyme active sites or receptor sites, leading to modulation of their activities. For instance, the inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins, while AChE inhibition increases acetylcholine levels in synaptic clefts .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Study : An investigation into the antimicrobial effects revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Research : A study utilizing carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups treated with saline or standard anti-inflammatory drugs like indomethacin.

- Neuroprotective Effects : In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by functionalization. Key steps include:

- Cyclopropanation : Introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions using cyclopropylboronic acid derivatives under palladium catalysis .

- Ethoxymethylation : Reacting a hydroxyl or halide precursor (e.g., 6-chloropyrimidin-4-ol) with ethoxymethyl chloride in the presence of a base like NaH or K₂CO₃ in anhydrous THF .

- Purification : Flash column chromatography (C18 silica, gradient elution with ACN/water) achieves >95% purity .

Optimization : Low temperatures (0–5°C) during ethoxymethylation reduce side-product formation.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; ethoxymethyl CH₂ at δ 3.5–4.0 ppm) .

- X-ray Diffraction : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, crucial for confirming the hydroxyl group’s position .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.1212 for C₁₀H₁₅N₂O₂) .

Q. How does the compound’s stability vary under different storage conditions?

- Dry Environments : Stable at –20°C in amber vials under argon for >6 months .

- Aqueous Solutions : Hydrolysis of the ethoxymethyl group occurs at pH <3 or >9, forming 6-(hydroxymethyl) derivatives. Monitor via HPLC .

Advanced Research Questions

Q. How can structural modifications (e.g., replacing ethoxymethyl with methoxymethyl) impact biological activity?

- SAR Studies : Replace the ethoxymethyl group with methoxymethyl (as in 2-isopropyl-6-(methoxymethyl)pyrimidin-4-ol ) to assess changes in lipophilicity (logP) and binding affinity.

- Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to compare derivatives.

Q. What analytical strategies reconcile discrepancies between crystallographic data and computational modeling?

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reactions with thiols or amines via stopped-flow UV-Vis. The ethoxymethyl group’s electron-withdrawing effect accelerates substitution at the 4-hydroxy position .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydroxyl group exchange in acidic conditions .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Hypothesis : The hydroxyl and pyrimidine groups may chelate metal ions in enzyme active sites (e.g., kinases).

- Experimental Design : Perform SPR (surface plasmon resonance) to measure binding kinetics with purified targets like tyrosine kinases .

Q. What are the decomposition products under oxidative stress, and how are they characterized?

- Oxidation Pathways : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) to generate 6-(carboxymethyl) derivatives. Identify via LC-MS/MS and IR (C=O stretch at 1700 cm⁻¹) .

Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis Optimization | Column Chromatography | Gradient elution (ACN:H₂O, 5→95%) |

| Structural Confirmation | X-ray Diffraction (SHELXL) | Resolution <1.0 Å, R-factor <0.05 |

| Stability Profiling | Accelerated Degradation Studies | 40°C/75% RH, pH 3–9 buffers |

| Mechanistic Analysis | Stopped-Flow UV-Vis | λ = 260 nm (pyrimidine absorbance) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.